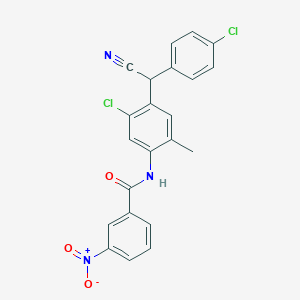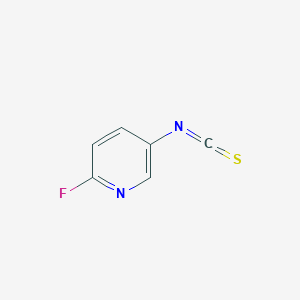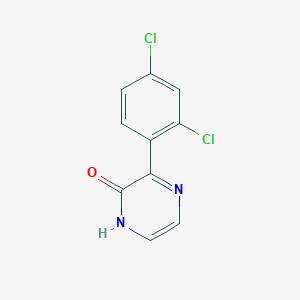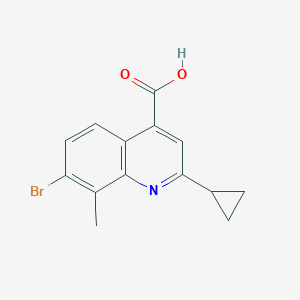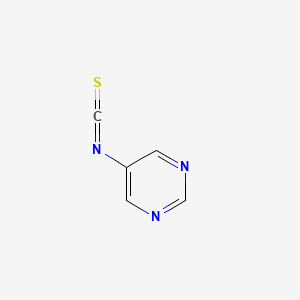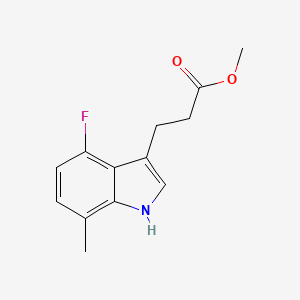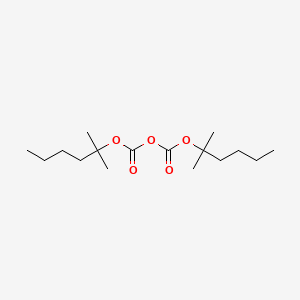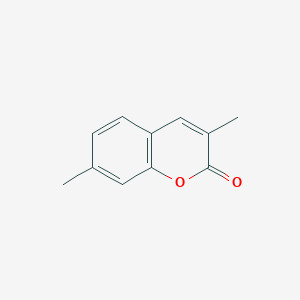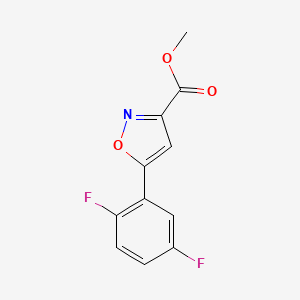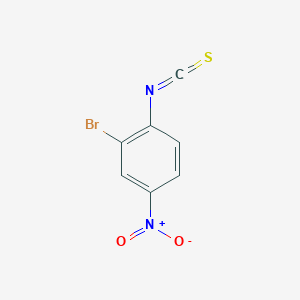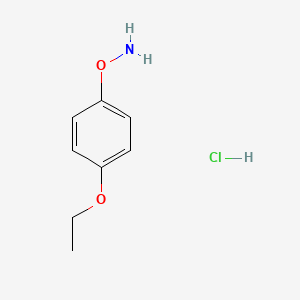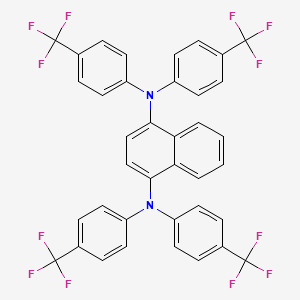
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a naphthalene-1,4-diamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction could produce amine derivatives.
科学研究应用
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
作用机制
The mechanism by which N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactivity.
属性
分子式 |
C38H22F12N2 |
|---|---|
分子量 |
734.6 g/mol |
IUPAC 名称 |
1-N,1-N,4-N,4-N-tetrakis[4-(trifluoromethyl)phenyl]naphthalene-1,4-diamine |
InChI |
InChI=1S/C38H22F12N2/c39-35(40,41)23-5-13-27(14-6-23)51(28-15-7-24(8-16-28)36(42,43)44)33-21-22-34(32-4-2-1-3-31(32)33)52(29-17-9-25(10-18-29)37(45,46)47)30-19-11-26(12-20-30)38(48,49)50/h1-22H |
InChI 键 |
BZLOBWRSTZNHLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)N(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


